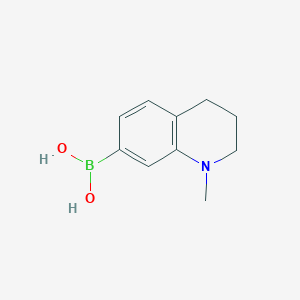
(1-Methyl-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methyl-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid is a boronic acid derivative with a unique structure that combines a tetrahydroquinoline moiety with a boronic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid typically involves the reaction of (1-Methyl-1,2,3,4-tetrahydroquinoline) with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acid derivatives . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (1-Methyl-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various biaryl compounds or other carbon-carbon bonded products.
Aplicaciones Científicas De Investigación
(1-Methyl-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Mecanismo De Acción
The mechanism of action of (1-Methyl-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid in chemical reactions involves the interaction of the boronic acid group with various reagents. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Shares a similar tetrahydroquinoline structure but lacks the boronic acid group.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Contains a boronic acid group but has a different heterocyclic structure.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Similar quinoline structure with different functional groups.
Uniqueness: (1-Methyl-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid is unique due to the presence of both a tetrahydroquinoline moiety and a boronic acid group, which allows it to participate in a wide range of chemical reactions and applications that are not possible with similar compounds lacking these functional groups.
Propiedades
Fórmula molecular |
C10H14BNO2 |
|---|---|
Peso molecular |
191.04 g/mol |
Nombre IUPAC |
(1-methyl-3,4-dihydro-2H-quinolin-7-yl)boronic acid |
InChI |
InChI=1S/C10H14BNO2/c1-12-6-2-3-8-4-5-9(11(13)14)7-10(8)12/h4-5,7,13-14H,2-3,6H2,1H3 |
Clave InChI |
RVMAJLRRFNKJHG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(CCCN2C)C=C1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




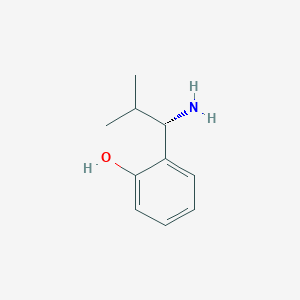
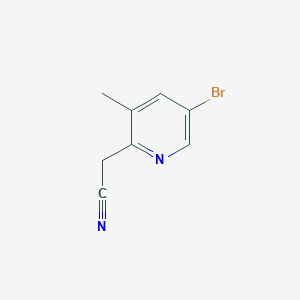
![3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12963948.png)
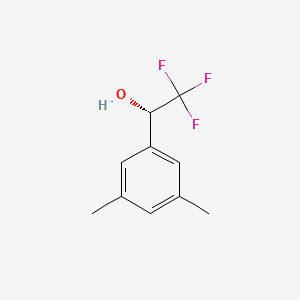

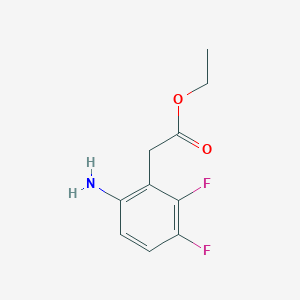

![2-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B12963984.png)

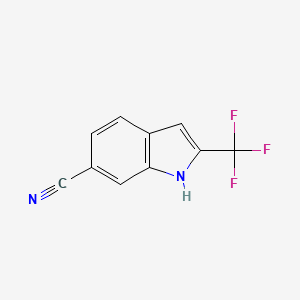
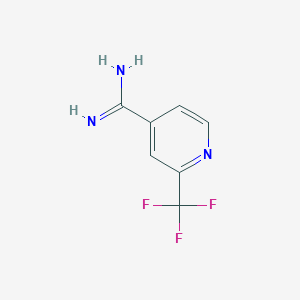
![Ethyl 2-oxo-2-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)acetate](/img/structure/B12964000.png)
